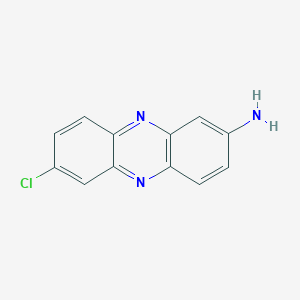

2-Amino-7-chlorophenazine

Description

Significance of Phenazine (B1670421) Derivatives in Chemical Biology and Materials Science

Phenazine derivatives have garnered considerable attention in both chemical biology and materials science due to their wide-ranging biological activities and favorable photophysical and chemical properties. researchgate.netresearchgate.net In the realm of chemical biology, many phenazine derivatives, both naturally occurring and synthetic, exhibit significant antimicrobial, antifungal, anticancer, and antiparasitic activities. researchgate.netnih.govontosight.aitandfonline.com For instance, phenazine-1-carboxylic acid has been developed into a commercial biopesticide, and other derivatives are under investigation as potent antibacterial and biofilm-eradicating agents. nih.govnih.gov Some have also shown promise in combating drug-resistant bacteria and Mycobacterium tuberculosis. nih.gov The biological significance of these compounds often stems from their ability to participate in redox reactions within biological systems. solubilityofthings.com

In materials science, phenazine derivatives are explored for their applications in developing novel functional materials. researchgate.net Their unique electronic and optical properties make them suitable for use in organic electronics, such as organic thin-film transistors, and as components in energy storage systems like aqueous organic flow batteries. acs.orgrsc.org The planar structure of phenazines can lead to π–π stacking in the solid state, a property that is being harnessed in the design of new luminogens with aggregation-induced emission (AIE) characteristics. acs.org Furthermore, their fluorescent properties are utilized in the development of chemical sensors and biosensors. tandfonline.comsolubilityofthings.com The versatility of the phenazine scaffold allows for the tuning of its properties through the introduction of various functional groups, making it a valuable building block in the creation of advanced materials. researchgate.net

Overview of Halogenated Aminophenazines within the Phenazine Class

Halogenated aminophenazines are a specific subgroup of phenazine derivatives that feature both halogen and amino substituents on the phenazine core. The presence and position of these functional groups can significantly influence the chemical reactivity and biological activity of the molecule. ontosight.ai Halogenation, in particular, has been shown to enhance the antibacterial potency of phenazine compounds. nih.gov For example, the marine-derived 2-bromo-1-hydroxyphenazine and its synthetic analogues have demonstrated potent activity against various drug-resistant pathogens. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-chlorophenazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXCEXCOYAICFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 7 Chlorophenazine and Analogous Structures

Chemical Synthesis Approaches

The construction of the phenazine (B1670421) core and the introduction of specific functional groups, such as amino and chloro moieties, can be achieved through several synthetic strategies. These methods range from classical named reactions to more modern, targeted approaches.

Classical Phenazine Synthesis Strategies

The Wohl-Aue reaction stands as a cornerstone in classical phenazine synthesis. wikipedia.org This method involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a base to form the phenazine ring system. wikipedia.org For instance, the reaction between nitrobenzene (B124822) and aniline yields the parent phenazine. wikipedia.org Modifications to the Wohl-Aue reaction have been developed to improve yields and expand its substrate scope. For example, using sodium amide as the base has been shown to provide better yields for the synthesis of certain methylphenazine derivatives. researchgate.net

Other classical methods for phenazine synthesis include the pyrolysis of the barium salt of azobenzoate and the oxidation of dihydrophenazine. wikipedia.org Dihydrophenazine itself can be prepared by heating pyrocatechin with o-phenylenediamine. wikipedia.org

Targeted Synthesis of Halogenated Aminophenazines

The synthesis of halogenated aminophenazines, such as 2-amino-7-chlorophenazine, requires specific strategies to introduce both the halogen and the amino group onto the phenazine core. One approach involves the cyclization of appropriately substituted precursors. For example, the synthesis of 2-chloro-7-phenylsulphonylphenazine was achieved through a synthesis starting from 9-aminodiphenyl sulphone and p-chloronitrobenzene. rsc.org

A modular synthesis of a library of halogenated phenazines has been reported utilizing the Wohl-Aue reaction, demonstrating its utility in creating a variety of substituted analogs. nih.gov Another strategy involves the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes. nih.gov This method has been used to prepare fluorescent 7,8-dihalo-2,3-diaminophenazines. nih.govosti.gov To prevent undesired hydroxylation byproducts in aqueous conditions, a stoichiometric amount of acetone (B3395972) can be added during the oxidation step. nih.gov

Furthermore, the synthesis of 1-chlorophenazines has been accomplished using 3,3,6,6-tetrachloro-1,2-cyclohexanedione as a starting material, which undergoes electroreductive monodechlorination. researchgate.net The resulting intermediate reacts with 1,2-phenylenediamines to form tetrahydro-phenazines, which are then aromatized to yield the desired 1-chlorophenazines. researchgate.net The synthesis of 2-amino-8-chlorophenazine has also been reported. uct.ac.za

Photochemical Synthesis Routes for Related Phenazine Diamines

Photochemical methods offer an alternative route for the synthesis of phenazine derivatives. The oxidation of o-phenylenediamines to produce 2,3-diaminophenazines can be achieved photochemically with oxygen. researchgate.net Additionally, the photoactivated autocatalytic oxidation of 5,12-dihydrobenzo[b]phenazine to benzo[b]phenazine (B13996840) has been observed, highlighting the potential of light-induced reactions in phenazine synthesis. rsc.org This process can be initiated by wavelengths of light that are not absorbed by the starting material, suggesting an autocatalytic mechanism. rsc.org

Design Strategies for Novel Functionalized Phenazine Derivatives

The development of novel functionalized phenazine derivatives is driven by the desire to create compounds with tailored properties. One strategy involves multicomponent reactions, which allow for the one-pot synthesis of highly functionalized phenazines. For example, a microwave-assisted multicomponent reaction of 2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, and malononitrile (B47326) has been used to synthesize benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov

Another approach focuses on the modification of existing phenazine scaffolds. The synthesis of tetraguanidino-functionalized phenazine dyes has been reported, which exhibit interesting optical properties and can coordinate with metals. rsc.org The synthesis of pyrano[2,3-c]phenazin-15-yl)methanone derivatives has been achieved using a functionalized magnetic nanoparticle catalyst under solvent-free conditions, showcasing a green chemistry approach. tandfonline.comtandfonline.com Solid-state synthesis has also been employed to create novel phenazine derivatives by reacting o-quinones with o-diamines. rasayanjournal.co.in

Biosynthetic Pathways and Engineering of Phenazine Derivatives

In nature, many microorganisms produce phenazine compounds through specific biosynthetic pathways. Understanding these pathways opens up possibilities for bioengineering and the production of novel phenazine derivatives.

Chorismate Pathway as a Precursor to Phenazines

The biosynthesis of phenazines originates from the shikimic acid pathway, with chorismate being a key branch-point intermediate. wikipedia.orgmetacyc.orgnih.gov Two molecules derived from chorismate are condensed to form the basic phenazine scaffold. wikipedia.org The phenazine biosynthetic genes, often found in an operon (phzABCDEFG), encode the enzymes responsible for this transformation. metacyc.org

Enzymatic Modification Strategies for Functionalized Phenazines

The structural diversity of phenazine natural products is largely achieved through enzymatic modifications of the core phenazine scaffold. These modifications, which include hydroxylation, methylation, and amidation, are catalyzed by a variety of tailoring enzymes, leading to a broad spectrum of bioactive compounds. The enzymatic approach offers a green and efficient alternative for producing functionalized phenazines with high regio- and stereoselectivity. acs.org

Key enzymes in the functionalization of phenazines include monooxygenases, methyltransferases, and oxidoreductases. For instance, the flavin-dependent monooxygenase PhzS from Pseudomonas aeruginosa is known to catalyze the hydroxylation of phenazine-1-carboxylic acid (PCA) to produce 1-hydroxyphenazine (B607933). acs.orgnih.gov Similarly, the heterologous expression of PhzS in a PCA-producing strain of Pseudomonas chlororaphis has been successfully used to generate 1-hydroxyphenazine. nih.gov Further engineering of PhzS through semi-rational design has been shown to improve its catalytic efficiency. nih.gov

Another important class of enzymes are the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. LaPhzM, from Lysobacter antibioticus, has demonstrated broad substrate selectivity, catalyzing the O-methylation of various natural phenazines to form both monomethoxy and dimethoxy products. acs.org

The multicopper oxidase laccase from Bacillus subtilis has been utilized for the "head-to-tail" dimerization of substituted ortho-phenylenediamines and para-phenylenediamines to synthesize substituted 2,3-diaminophenazines, showcasing an enzymatic route to more complex phenazine structures. acs.org

Recent research has also explored the potential of flavin-dependent monooxygenase PhzO in phenazine biosynthesis. Engineering of the flavin reductase (Fre) to enhance FADH2 regeneration has been shown to improve the catalytic efficiency of PhzO in Pseudomonas chlororaphis, leading to the production of 2-hydroxyphenazine (B1496473) and a novel dihydroxylated derivative, 3,4-dihydroxyphenazine-1-carboxylic acid. researchgate.net

Table 1: Enzymatic Modifications of Phenazine Scaffolds

| Enzyme | Enzyme Type | Substrate | Product(s) | Source Organism |

|---|---|---|---|---|

| PhzS | Monooxygenase | Phenazine-1-carboxylic acid (PCA) | 1-Hydroxyphenazine | Pseudomonas aeruginosa, Pseudomonas chlororaphis |

| LaPhzM | O-methyltransferase | Various phenazines | Monomethoxy and dimethoxy phenazines | Lysobacter antibioticus |

| Laccase | Multicopper oxidase | Substituted phenylenediamines | Substituted 2,3-diaminophenazines | Bacillus subtilis |

| PhzO | Monooxygenase | Phenazine-1-carboxylic acid (PCA) | 2-Hydroxyphenazine, 3,4-Dihydroxyphenazine-1-carboxylic acid | Pseudomonas chlororaphis |

| PhzM and PhzS | Methyltransferase and Monooxygenase | Phenazine-1-carboxylic acid (PCA) | Pyocyanin (B1662382) | Pseudomonas aeruginosa |

| PhzH | Amidase | Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxamide (B1678076) (PCN) | Pseudomonas aeruginosa |

Metabolic Engineering for Enhanced Phenazine Production

Metabolic engineering has emerged as a powerful strategy to enhance the production of phenazine compounds in microbial hosts. These strategies often focus on increasing the supply of precursor molecules, overexpressing key biosynthetic genes, and eliminating competing metabolic pathways. acs.orgnih.gov Common chassis organisms for these engineering efforts include Pseudomonas species, known for their natural ability to produce phenazines, and Escherichia coli, a well-characterized host for heterologous production. nih.govacs.org

The biosynthesis of the phenazine core structure originates from the shikimate pathway, with chorismic acid serving as a key precursor. acs.org Therefore, a common metabolic engineering strategy involves enhancing the flux through the shikimate pathway. This can be achieved by overexpressing genes such as aroB, aroD, and aroE, which are involved in the synthesis of chorismic acid. biorxiv.org

Another effective approach is the overexpression of the phenazine biosynthetic gene cluster (phz). For instance, introducing the phz gene cluster from P. aeruginosa, which includes phzA-G, phzM, and phzS, into E. coli has enabled the heterologous production of phenazines like PCA and pyocyanin. acs.orgmst.edu This strategy has been shown to significantly increase the power output of microbial fuel cells by enabling the engineered E. coli to self-generate these electron mediators. acs.org

In Pseudomonas chlororaphis, systematic metabolic engineering has led to substantial increases in the production of 1-hydroxyphenazine. nih.gov These strategies included the semi-rational design of the monooxygenase PhzS, blocking the consumption of the intermediate PCA by other pathways, enhancing the precursor pool, and engineering regulatory genes. nih.gov This multi-pronged approach resulted in a titer of 3.6 g/L of 1-hydroxyphenazine in a 5 L fermenter. nih.gov

Similarly, for the production of phenazine-1,6-dicarboxylic acid (PDC) in Streptomyces coelicolor, metabolic engineering strategies have been employed to achieve high-level production. acs.org By identifying and utilizing a specific gene, PhzF', from Streptomyces lomondensis, researchers were able to selectively produce PDC over PCA. acs.org Further optimization, including the use of xylan (B1165943) as a carbon source, led to a PDC production of 259.6 mg/L. acs.org

Population genomics approaches are also being used to identify novel genetic targets for improving phenazine production. biorxiv.org By analyzing the genomes of a diverse collection of Pseudomonas chlororaphis isolates, researchers have identified genes, such as a histidine transporter (ProY_1) and a putative carboxypeptidase, that significantly increase the production of phenazine-1-carboxamide (PCN) when overexpressed. biorxiv.org

Table 2: Metabolic Engineering Strategies for Enhanced Phenazine Production

| Host Organism | Target Phenazine | Engineering Strategy | Key Genes/Pathways Targeted | Result |

|---|---|---|---|---|

| Escherichia coli | Pyocyanin (PYO) | Heterologous expression of phenazine biosynthetic pathway | phzA-G, phzM, phzS from P. aeruginosa | Achieved a final PYO titer of 18.8 mg/L. acs.org |

| Pseudomonas chlororaphis H18 | 1-Hydroxyphenazine | Systematic engineering including enzyme remodeling, pathway blocking, and precursor enhancement | phzS, PCA consumption pathways, precursor pathways, regulatory genes | Titer of 1-hydroxyphenazine reached 3.6 g/L in a 5 L fermenter. nih.gov |

| Pseudomonas chlororaphis | Phenazine-1-carboxamide (PCN) | Overexpression of genes identified through population genomics | Histidine transporter (ProY_1), putative carboxypeptidase (PS__04251) | Significant increase in PCN production. biorxiv.org |

| Streptomyces coelicolor M1152 | Phenazine-1,6-dicarboxylic acid (PDC) | Heterologous expression and pathway optimization | PhzF' from S. lomondensis | PDC production of 259.6 mg/L in mineral medium with xylan. acs.org |

| Escherichia coli | Phenazine-1-carboxylic acid (PCA) and Pyocyanin (PYO) | Introduction of phenazine biosynthetic pathway | phzA-G, phzM, phzS from P. aeruginosa | Enhanced performance of microbial fuel cells. acs.orgmst.edu |

Mechanistic Investigations of Phenazine Activity

Electron Transfer and Redox Cycling Mechanisms

A primary mechanism underpinning the activity of phenazines is their ability to act as electron shuttles. nih.gov These molecules can accept electrons from reduced intracellular components, such as NADH or NADPH, and transfer them to extracellular acceptors. nih.gov This process, known as redox cycling, involves the phenazine (B1670421) molecule undergoing alternating reduction and oxidation reactions. nih.govnih.gov

Phenazines can cross cell membranes, enabling them to transfer reducing equivalents from the cytoplasm to the extracellular environment. nih.gov This capability is crucial for processes like maintaining redox homeostasis in anaerobic environments, where it can facilitate the generation of ATP and a proton-motive force. nih.gov The general mechanism for a two-electron, two-proton reduction of a phenazine (Phz) can be depicted as follows:

Step 1: Phz + e⁻ → Phz•⁻ (Semiquinone radical anion formation)

Step 2: Phz•⁻ + H⁺ → PhzH• (Protonation)

Step 3: PhzH• + e⁻ → PhzH⁻ (Second electron transfer)

Step 4: PhzH⁻ + H⁺ → PhzH₂ (Fully reduced hydro-phenazine) nih.gov

This redox cycling allows phenazines to interface with various metabolic pathways and electron transport chains, effectively altering cellular electron flow patterns. nih.gov The specific redox potential of each phenazine derivative, influenced by its substituents (like the amino and chloro groups in 2-Amino-7-chlorophenazine), dictates its specific biological activity and interaction partners.

Reactive Oxygen Species Generation

A direct consequence of the redox cycling activity of phenazines is the generation of reactive oxygen species (ROS). nih.gov When phenazines transfer electrons to molecular oxygen, they can produce superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov This process is a key component of their antimicrobial and cytotoxic effects. nih.govnih.gov

The generation of ROS can be summarized by the following reactions:

Phenazine Reduction: Phz + NAD(P)H + H⁺ → PhzH₂ + NAD(P)⁺

Oxygen Reduction: PhzH₂ + O₂ → PhzH• + O₂•⁻ + H⁺

Further Oxygen Reduction: PhzH₂ + O₂•⁻ + H⁺ → Phz + H₂O₂ + H₂O

The accumulation of these ROS species inside or outside a target cell induces significant oxidative stress, leading to damage of essential biomolecules such as DNA, proteins, and lipids, ultimately causing cell death. nih.gov Studies on the phenazine derivative 1-hydroxyphenazine (B607933) (1-HP) have provided evidence that it mediates the generation of intracellular oxidants, which may contribute to its virulence properties in infections. nih.gov

Interaction with Biomolecular Systems

Phenazines exert their biological effects through direct interactions with crucial cellular macromolecules, including DNA and enzymes.

The planar aromatic ring system characteristic of phenazines is structurally similar to the planar base pairs of DNA. This structural feature allows them to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription, leading to mutations or cell death.

Studies on dipyrido[3,2-a:2′,3′-c]phenazine (dppz), a large phenazine derivative, have shown its ability to intercalate into DNA. mdpi.com Ethidium (B1194527) bromide displacement assays are commonly used to study this interaction; a compound that intercalates into DNA will displace the bound ethidium bromide, causing a decrease in its fluorescence intensity. nih.govmdpi.com This non-covalent interaction can stabilize the DNA helix but also interfere with the machinery that reads and processes the genetic code. nih.gov

Phenazine compounds have been shown to inhibit the activity of various enzymes. This inhibition can occur through several mechanisms, including competitive or non-competitive binding to the enzyme's active site or by acting as a metal chelator, thereby inactivating metalloenzymes.

For example, a phenazine compound isolated from Lactococcus BSN307 was found to be an effective inhibitor of both leucine (B10760876) and proline aminopeptidases, revealing its potential as a metalloenzyme inhibitor. nih.gov Other studies have suggested that phenazines can interact with enzymes involved in cellular respiration and metabolism, such as topoisomerase II, which is crucial for DNA topology and function. nih.gov The ability of phenazines to interfere with enzyme function contributes significantly to their broad biological activities.

Cellular and Subcellular Effects in Model Systems

The mechanistic activities described above translate into potent effects on a wide range of organisms in laboratory settings.

Phenazines are widely recognized for their broad-spectrum antimicrobial properties, which have been extensively studied in research models.

Antibacterial Activity: Many phenazine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research on halogenated phenazines has shown that the presence and position of chlorine atoms can significantly enhance antibacterial potency. For instance, several potent analogues against Mycobacterium tuberculosis contain one or more chlorine atoms in the 6, 7, or 8 positions of the phenazine scaffold. nih.gov

Antifungal Activity: Phenazines effectively inhibit the growth of various pathogenic fungi. nih.gov A phenazine compound from Lactococcus BSN307 showed notable activity against Aspergillus niger, Penicillium chrysogenum, and Fusarium oxysporum. nih.gov This activity is often attributed to the generation of oxidative stress through ROS production. nih.gov

Antiparasitic Activity: The bioactivity of phenazines extends to parasites. While specific studies on this compound are not prominent, other nitrogen-containing heterocyclic compounds have demonstrated significant activity against parasites like Trypanosoma cruzi and Leishmania species, suggesting a potential avenue for phenazine research. nih.govmdpi.com

Anti-oomycete Activity: Phenazines have also been identified as potent agents against oomycetes, which are fungus-like eukaryotic microorganisms. Phenazine-1-carboxylic acid (PCA), for example, completely inhibited the mycelial growth of Phytophthora meadii, a pathogen affecting rubber trees, at low concentrations. nih.gov

The following table summarizes the antimicrobial activity of selected phenazine compounds from research studies.

| Compound/Derivative | Target Organism | Activity/Observation |

| Halogenated Phenazines (Cl at C6/C7) | Mycobacterium tuberculosis H37Ra | High potency (MIC = 3.13 µM) nih.gov |

| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | 8-fold greater potency than pyocyanin (B1662382) (MIC = 6.25 µM) nih.gov |

| Unnamed Phenazine | Fusarium moniliforme | Zone of inhibition: 1.7 cm (400 µ g/disc ) nih.gov |

| Unnamed Phenazine | Penicillium chrysogenum | Zone of inhibition: 1.4 cm (400 µ g/disc ) nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Phytophthora meadii | Complete inhibition of mycelia at 5 µg/ml nih.gov |

Modulation of Cellular Redox State and Signaling in Research Models

The specific mechanisms by which this compound modulates the cellular redox state and associated signaling pathways have not been extensively detailed in publicly available research. However, the broader class of phenazine compounds is recognized for its redox-active nature, which is fundamental to its biological effects. Phenazines can participate in cellular oxidation-reduction reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent alterations in intracellular signaling cascades.

For instance, studies on other phenazine derivatives have demonstrated their capacity to influence the cellular redox environment. One area of investigation has been the effect of phenoxazine (B87303) compounds, which share a related structural framework, on intracellular pH (pHi), a critical factor in cellular metabolism and homeostasis. Research on 2-aminophenoxazine-3-one has shown that it can induce a significant decrease in the pHi of cancer cells. This alteration of the intracellular pH is thought to disrupt the metabolic balance within the cancer cells, contributing to their death. While this provides a potential model for how phenazine-like compounds can affect cellular physiology, direct evidence for this compound operating through a similar mechanism is not yet available.

Furthermore, the generation of ROS is a key aspect of the biological activity of some phenazine compounds. ROS can act as secondary messengers, influencing a variety of signaling pathways that control cell proliferation, differentiation, and apoptosis. The ability of a compound to generate ROS can, therefore, be a critical component of its mechanism of action. Investigations into related compounds, such as 2-aminophenoxazine-3-one, have explored the link between ROS generation and the activation of specific cellular signaling pathways, like the c-jun N-terminal kinase (JNK) pathway, which is involved in apoptosis. However, specific studies detailing the impact of this compound on ROS production and downstream signaling are not currently found in the reviewed literature.

Antiproliferative Activity in in vitro Cell Line Models

Detailed in vitro studies on the antiproliferative activity of this compound against specific human cancer cell lines, including the determination of IC50 values, are not extensively reported in the available scientific literature. The evaluation of a compound's efficacy in inhibiting the growth of various cancer cell lines is a crucial step in preclinical research. This process typically involves exposing different cancer cell lines to a range of concentrations of the compound and measuring the inhibition of cell proliferation, from which the half-maximal inhibitory concentration (IC50) is calculated.

While specific data for this compound is limited, research on structurally related phenazine and phenoxazine derivatives provides some insight into the potential antiproliferative properties of this class of compounds. For example, various 2-phenazinamine derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, including those from chronic myelogenous leukemia, hepatocellular carcinoma, gastric carcinoma, colorectal carcinoma, and breast adenocarcinoma. In some cases, these derivatives have shown potent anticancer effects, comparable to established chemotherapeutic agents like cisplatin.

Similarly, studies on phenoxazine derivatives have demonstrated their ability to inhibit the growth and viability of cancer cells. For example, 2-aminophenoxazine-3-one has been shown to inhibit the proliferation of human pancreatic cancer cell lines. These findings for related compounds underscore the potential of the phenazine scaffold as a basis for the development of new antiproliferative agents. However, it is important to note that small changes in the chemical structure of a compound, such as the specific position and nature of substituents, can significantly impact its biological activity. Therefore, without direct experimental data, the antiproliferative profile of this compound cannot be definitively established.

Further research is required to systematically evaluate the in vitro antiproliferative activity of this compound across a diverse range of cancer cell lines to determine its potency and selectivity. Such studies would be instrumental in elucidating its potential as a therapeutic agent.

Structure Activity Relationship Sar Studies for 2 Amino 7 Chlorophenazine and Its Analogs

Impact of Halogenation on Biological Activities

Halogenation is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activities of a molecule. mdpi.com In phenazine (B1670421) derivatives, the type of halogen and its position on the phenazine ring can have profound effects on efficacy.

Research has shown that the introduction of halogens can significantly enhance the biological profiles of phenazine compounds. For instance, a series of halogenated phenazine derivatives modified at the C-4, C-6, and C-8 positions were explored, revealing that 6-substituted halogenated derivatives could enhance antibacterial and biofilm eradication activities against several resistant bacterial strains. nih.gov Specifically, the presence of a halogenated group at the C-6 position, combined with an N-(methylsulfonyl) amide group at C-4, was found to remarkably improve activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The reactivity of the halogen itself can also be influenced by other parts of the molecule. For example, the chlorine atom in 2-chlorophenazine (B179647) and 2,7-dichlorophenazine (B3189586) is typically non-reactive. researchgate.net However, converting these compounds to their N,N'-dioxides makes the chlorine atom significantly more labile, or reactive, toward certain reagents. researchgate.net This suggests that modifications elsewhere in the molecule can activate the halogen, potentially influencing its interaction with biological targets.

The nature of the halogen atom (e.g., fluorine, chlorine, bromine, iodine) is also a critical determinant of activity. Studies on other heterocyclic compounds have demonstrated that while monohalogenation at certain positions can produce potent ligands regardless of the specific halogen, dihalogenation or halogenation at other positions can lead to a decrease in affinity that is dependent on the size of the halogen. nih.gov In one study on antimalarial compounds, a monobrominated analog was found to be the most active, and replacing the bromine with the larger iodine atom was detrimental to its antimalarial activity. mdpi.com This highlights the importance of steric factors and the specific electronic properties conferred by different halogens.

Table 1: Effect of Halogenation on the Biological Activity of Phenazine Analogs

| Position of Halogen | Halogen Type | Observed Effect on Activity | Reference |

| C-6 | Unspecified | Enhanced biofilm eradication and antibacterial activity. | nih.gov |

| C-6 | Unspecified | Improved activity against MRSA when combined with a C-4 N-(methylsulfonyl) amide group. | nih.gov |

| C-2, C-7 (as N-oxides) | Chlorine | Increased lability/reactivity of the chlorine atom. | researchgate.net |

| C-2 | Bromine vs. Iodine | Bromine resulted in higher antimalarial activity compared to iodine. | mdpi.com |

Role of Amino Substituents in Phenazine Derivatives

Amino groups are fundamental to the biological and photophysical properties of many phenazine derivatives. rsc.org The presence of amino moieties can notably increase the electron density of the aromatic phenazine system. rsc.org This electronic modification is known to improve fluorescence efficiency by suppressing non-radiative relaxation processes, a property valuable in bio-imaging applications. rsc.org

The position and nature of the amino substituent are critical for pharmacological activity. For example, in a series of 7-alkylamino substituted benzo[a]phenazine (B1654389) derivatives, the substitution of amino groups at the terminal end of the side chain at the N-7 position was found to enhance both cytotoxicity and inhibitory activity against topoisomerase I and II, key enzymes in DNA replication. nih.gov

Furthermore, modifying the amino group itself can lead to significant changes in properties. Replacing traditional amino functionalities with guanidino groups, for instance, has been shown to produce phenazines with strong orange-red emission and large Stokes shifts, which are desirable characteristics for fluorescent probes. rsc.org This demonstrates that the basicity and hydrogen-bonding capacity of the nitrogen-containing substituent play a crucial role.

Table 2: Influence of Amino and Related Substituents on Phenazine Properties

| Substituent | Position | Observed Effect | Reference |

| Amino Moieties | General | Increase electron density, improve fluorescence efficiency. | rsc.org |

| 7-Alkylamino Group | N-7 | Improved Topoisomerase I/II inhibitory activity and cytotoxicity. | nih.gov |

| Guanidino Group | Replaces Amino | Resulted in strong orange-red emission and large Stokes shift. | rsc.org |

Positional Isomerism and Substituent Effects on Activity Profiles

The precise placement of substituents on the phenazine core, known as positional isomerism, is a critical factor that governs the biological activity profile. Nonsymmetrical substitution is a key strategy for optimizing the desired properties of phenazine derivatives. acs.org

A striking example of this is the significant increase in antitumor activity observed when an alkoxy group is introduced at the C-9 position of N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide (B1678076). acs.org This highlights that even a subtle change in the substitution pattern can lead to a dramatic enhancement of a compound's therapeutic potential. The regioselectivity of synthetic reactions is therefore paramount to ensure the formation of the desired, most active regioisomer. acs.org

The position of substituents can also be a crucial factor in determining the physical properties of the compounds, such as their ability to form a crystalline phase. acs.org This is important for drug development, as the solid-state properties of a compound can affect its stability, solubility, and formulation. Studies on other classes of molecules, such as aspirin (B1665792) isomers, have shown that while positional isomers may exert similar biological effects, they can have markedly different safety profiles, underscoring the importance of substituent placement. nih.gov

The interplay between different substituents and their relative positions is also a key consideration. As noted earlier, the combination of a C-4 N-(methylsulfonyl) amide group and a C-6 halogenated group on the phenazine ring led to strong antibacterial activity, indicating a synergistic effect dictated by their specific arrangement. nih.gov

Table 3: Effect of Substituent Position on Phenazine Analog Activity

| Compound Class | Substituent & Position | Effect on Activity/Properties | Reference |

| Phenazine-1-carboxamide derivative | Alkoxy group at C-9 | Significant increase in antitumor activity. | acs.org |

| Halogenated Phenazines | Halogen at C-6 | Enhanced antibacterial activity. | nih.gov |

| Substituted 2,3-Dialkoxyphenazines | Isobutoxy group in relation to tert-butyl or trifluoromethyl group | Crucial factor in the formation of a crystalline phase. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to identify correlations between the chemical structures of compounds and their biological activities. fda.gov These ligand-based computational approaches are a valuable alternative to expensive and labor-intensive screening experiments. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is directly related to its molecular structure and physicochemical properties. mdpi.com

The process of developing a QSAR model involves several key steps:

Data Set Selection: A set of compounds with known biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

For a series of phenazine derivatives, a QSAR study would aim to build a model that can predict the biological activity of new, unsynthesized analogs. For example, a QSAR model could be developed for the anti-tuberculosis activity of phenazine derivatives by correlating descriptors (such as electronic parameters) with experimental Minimum Inhibitory Concentration (MIC) values. nih.gov Such models can help identify which structural features are most important for activity and guide the design of new compounds with enhanced potency. QSAR models have been successfully applied to various heterocyclic compounds, including pyran[2,3-c] phenazine derivatives, to understand their cytotoxicity against cancer cell lines. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition and structure of 2-Amino-7-chlorophenazine. This method provides highly accurate mass measurements, which allows for the unambiguous confirmation of the compound's molecular formula.

HRMS analysis of phenazine (B1670421) derivatives, including those similar in structure to this compound, has been successfully employed to confirm their molecular weights and fragmentation patterns. acs.org The fragmentation patterns observed in the mass spectrum offer valuable insights into the connectivity of the atoms within the molecule. For instance, characteristic losses of fragments such as CN and HCN are typical for phenazine structures. thieme-connect.de In the context of environmental analysis, HRMS combined with gas chromatography (GC) has proven effective in identifying and quantifying trace levels of related compounds, demonstrating the sensitivity and selectivity of this technique. researchgate.net

Key Data from High-Resolution Mass Spectrometry:

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈ClN₃ | bldpharm.com |

| Molecular Weight | 229.67 g/mol | bldpharm.com |

| Exact Mass | 229.0434 | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state conformation and dynamics of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity between them. wikipedia.orgnih.gov

¹H NMR spectroscopy of phenazine derivatives reveals characteristic chemical shifts for the aromatic protons, which are influenced by the electronic effects of the substituents, such as the amino and chloro groups in this compound. acs.orgresearchgate.net For instance, the amino group typically causes an upfield shift of the adjacent protons due to its electron-donating nature. The presence of rotamers, or different conformations arising from restricted bond rotation, can be identified by the appearance of doubled peaks in the NMR spectrum, indicating slow exchange on the NMR timescale. copernicus.org This phenomenon is particularly relevant for understanding the flexibility of the molecule in solution. copernicus.orgcopernicus.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.govchemicalbook.com The chemical shifts of the carbon atoms are also sensitive to the electronic environment, offering further confirmation of the substitution pattern. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which are crucial for the complete assignment of the NMR spectra and the definitive determination of the molecular structure in solution. wikipedia.org

Illustrative ¹H NMR Data for a Substituted Phenazine Derivative:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

| H-9 | 8.15 | d | 8.89 | acs.org |

| H-3 | 7.71 | s | - | acs.org |

| H-12 | 7.59 | d | 2.00 | acs.org |

| H-10 | 7.10 | dd | 8.89, 2.00 | acs.org |

| H-6 | 6.97 | s | - | acs.org |

Note: This table is illustrative and shows data for a related phenazine derivative to demonstrate the type of information obtained from NMR spectroscopy. Specific data for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a static picture of the molecule in its crystalline form.

Key Crystallographic Parameters for Phenazine:

| Parameter | Value | Reference |

| Molecular Symmetry | D₂h | thieme-connect.de |

| Crystal System | Orthorhombic | Inferred |

| Space Group | Varies with derivative | acs.org |

Note: Specific crystallographic data for this compound would require single-crystal X-ray diffraction analysis.

UV-Visible and Fluorescence Spectroscopy for Electronic Properties

UV-Visible and fluorescence spectroscopy are powerful techniques for probing the electronic properties of this compound. These methods provide information about the electronic transitions within the molecule and how they are influenced by the substituents.

The UV-Visible spectrum of phenazine and its derivatives is characterized by distinct absorption bands corresponding to π-π* and n-π* electronic transitions. thieme-connect.de The position and intensity of these bands are sensitive to the nature and position of substituents on the phenazine core. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima of this compound compared to the parent phenazine molecule. Conversely, the electron-withdrawing chloro group will also influence the electronic transitions.

Fluorescence spectroscopy provides complementary information about the excited state properties of the molecule. While phenazine itself is weakly fluorescent, the introduction of an amino group can significantly enhance the fluorescence quantum yield. The fluorescence emission spectrum can provide insights into the energy of the first excited singlet state and the relaxation pathways of the molecule.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Square Wave Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed to investigate the redox behavior of this compound. These methods provide information about the oxidation and reduction potentials of the compound, the stability of the resulting radical ions, and the kinetics of electron transfer.

The phenazine ring system is electrochemically active and can undergo reversible one-electron reduction steps to form a stable radical anion and subsequently a dianion. The redox potentials are influenced by the electronic nature of the substituents. The electron-donating amino group is expected to make the reduction of this compound more difficult (i.e., shift the reduction potential to more negative values) compared to unsubstituted phenazine. The electron-withdrawing chloro group will have the opposite effect, making the reduction easier.

Square wave voltammetry is a particularly sensitive technique that can be used for the quantitative analysis of electroactive species. ekb.egnih.govmaciassensors.comresearchgate.net It offers advantages over cyclic voltammetry in terms of increased sensitivity and better resolution of closely spaced redox events. maciassensors.com The application of these techniques to this compound can provide a detailed understanding of its electron-transfer properties, which is crucial for its potential applications in areas such as electrocatalysis and sensor development. electrochemsci.org

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely applied to phenazine (B1670421) derivatives to understand their fundamental properties. researchgate.net For 2-Amino-7-chlorophenazine, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

These calculations are crucial for predicting the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and excitation potential. researchgate.net Studies on various phenazine derivatives have shown that DFT calculations can reliably predict these properties, offering insights that correlate well with experimental data. researchgate.net

DFT is also employed to calculate other important molecular properties, such as vibrational frequencies and chemical shifts, which can aid in the interpretation of experimental spectroscopic data like IR and NMR spectra. researchgate.net Furthermore, by simulating the addition or removal of electrons, DFT can be used to predict the redox potentials of phenazine compounds, which is a key aspect of their chemical behavior. researchgate.netucl.ac.uk

Table 1: Key Parameters from DFT Calculations for Phenazine Derivatives

| Parameter | Significance | Typical Application |

| HOMO Energy | Indicates electron-donating ability | Predicts reactivity towards electrophiles |

| LUMO Energy | Indicates electron-accepting ability | Predicts reactivity towards nucleophiles |

| HOMO-LUMO Gap | Relates to chemical stability and excitability | Assesses molecular stability and electronic transitions |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | Identifies sites for electrophilic and nucleophilic attack |

| Calculated Redox Potential | Predicts the ease of oxidation or reduction | Guides development for applications in electronics or as mediators |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org This technique is particularly valuable for understanding how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.govmdpi.com MD simulations can reveal the stability of the ligand-protein complex, the specific interactions that hold them together, and the conformational changes that may occur upon binding. nih.gov

In a notable study, MD simulations were used to investigate the interaction of halogenated-phenazine compounds with the LasR protein in Pseudomonas aeruginosa, a key regulator of biofilm formation. pnas.org The simulations demonstrated that certain phenazine derivatives could bind stably to an allosteric site on the protein, which is a site other than the active site. pnas.org This binding was shown to be stable over the course of the simulation, suggesting that these compounds could potentially inhibit the protein's function by preventing necessary conformational changes, such as dimerization. pnas.org

The analysis of MD trajectories provides detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.gov By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess the stability of the binding pose identified through initial docking studies. nih.gov Such simulations are critical for validating potential drug candidates and understanding their mechanism of action at a molecular level. rsc.org

Table 2: Insights from Molecular Dynamics Simulations of Phenazine-Protein Complexes

| Simulation Output | Information Gained | Implication for this compound |

| Ligand RMSD | Stability of the ligand's position in the binding pocket | Predicts the durability of the binding interaction |

| Protein RMSF | Flexibility of different regions of the protein upon binding | Identifies key residues involved in the interaction and potential allosteric effects |

| Interaction Energy | Strength of the binding between the ligand and the protein | Quantifies the affinity of the compound for its target |

| Hydrogen Bond Analysis | Identifies specific hydrogen bonding patterns | Reveals crucial interactions for maintaining the bound state |

In Silico Screening for Novel Phenazine Scaffolds

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. rcsb.org This approach was effectively used to identify halogenated-phenazine compounds as potential allosteric inhibitors of the LasR protein, which is involved in bacterial quorum sensing and biofilm formation. pnas.org

The process typically begins with the creation of a large virtual library of compounds, which can include known molecules as well as hypothetical structures based on a particular chemical scaffold, like phenazine. These molecules are then computationally "docked" into a 3D model of the target protein. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rcsb.org The binding affinity of each compound is then estimated using a scoring function.

Compounds with the best scores are selected as "hits" for further investigation, which may include more rigorous computational analysis like MD simulations or direct experimental testing. rcsb.org This methodology significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. The discovery of novel phenazine-based scaffolds with potential anti-biofilm activity highlights the power of in silico screening to explore new chemical space and identify promising lead compounds for therapeutic development. pnas.org

Polymorphism Studies via Computational Methods

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. acs.org This phenomenon is of critical importance in the pharmaceutical industry, as different polymorphs of the same compound can have different physical properties, including solubility and stability. pnas.org Computational methods are increasingly used to predict and study polymorphism in organic molecules. nih.gov

For phenazine and its derivatives, computational studies have been conducted to postulate the crystal structures of different polymorphs. acs.org These studies typically involve a systematic search of potential crystal packing arrangements. acs.org Using force fields and lattice energy calculations, a large number of hypothetical crystal structures are generated and then ranked based on their thermodynamic stability (lattice energy). acs.org

The most stable predicted structures represent potential polymorphs that could be formed under different crystallization conditions. rsc.org These computational predictions can guide experimental efforts to find and characterize new polymorphic forms. nih.gov A molecular modeling study on phenazine itself successfully postulated crystal structures for polymorphs that had not been fully characterized experimentally. acs.org The method involved ranking potential packing arrangements by considering non-bonded atom-atom distances and calculated lattice energies. acs.org Such computational polymorphism screening is a vital tool for understanding the solid-state landscape of compounds like this compound.

Non Clinical Applications and Research Tools

Biosensors and Electrochemical Sensors based on Phenazine (B1670421) Derivatives

Phenazine derivatives are increasingly utilized in the development of electrochemical sensors and biosensors due to their efficacy as redox mediators. tandfonline.comexlibrisgroup.comresearchgate.net Their inherent redox and chromatic properties are advantageous for both direct and indirect analyte determination. tandfonline.comexlibrisgroup.comresearchgate.net The electrocatalytic capabilities of these compounds can lower the overpotential for various analytes, which in turn boosts the sensitivity and reduces the detection limit of the sensor. tandfonline.comexlibrisgroup.comresearchgate.net In some instances, this allows for the simultaneous detection of multiple analytes. tandfonline.comexlibrisgroup.comresearchgate.net

The performance of phenazine-based sensors can be further enhanced by combining them with other materials, such as carbon nanotubes. tandfonline.comexlibrisgroup.com These composite materials often exhibit improved properties as redox mediators. tandfonline.comexlibrisgroup.com While many phenazine dyes are water-soluble, their electropolymerization offers a method to create stable, modified electrode surfaces. researchgate.netresearchgate.net This process allows for precise control over the amount of active material on the electrode. researchgate.net

Phenazine-based biosensors have been developed for a range of important analytes. For example, by immobilizing enzymes like glucose oxidase or pyruvate (B1213749) oxidase with a poly(neutral red) modified carbon film electrode, biosensors for glucose and pyruvate have been created. tandfonline.com Similarly, the interaction of phenazine dyes like Brilliant Cresyl Blue with DNA has been exploited for nucleic acid determination. researchgate.net

Table 1: Examples of Phenazine Derivatives in Electrochemical Biosensors

| Phenazine Derivative | Analyte | Sensor Type | Key Finding |

|---|---|---|---|

| Poly(neutral red) | Glucose, Pyruvate | Enzymatic Biosensor | Effective redox mediator for enzyme-based detection. tandfonline.com |

| Brilliant Cresyl Blue | DNA | Electrochemical Sensor | Strong interaction with sperm DNA allows for its determination. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Applications in Energy Storage Systems (e.g., Redox Flow Batteries)

The redox activity of phenazine derivatives makes them promising candidates for organic redox flow batteries (RFBs), particularly as anolyte materials. rsc.orgacs.org These compounds can be chemically modified to achieve high solubility in both aqueous and non-aqueous electrolytes, a critical factor for developing high-capacity energy storage systems. rsc.orgmdpi.comresearchgate.net Molecular engineering of the phenazine core allows for the tuning of redox potentials to achieve higher battery voltages. acs.org

For non-aqueous systems, a novel phenazine derivative with oligomeric ethylene (B1197577) glycol ether substituents demonstrated excellent solubility (>2.5 M in acetonitrile) and a stable reduction potential at -1.72 V vs. Ag/AgNO₃. rsc.org A battery constructed with this anolyte showed high specific capacity and good cycling stability. rsc.org

In aqueous organic redox flow batteries (AORFBs), which are valued for their sustainability, phenazine derivatives have also shown great promise. acs.orgresearchgate.net For instance, 4,4′-(phenazine-2,3-diylbis(oxy))dibutyric acid was developed as a water-soluble and chemically stable anolyte, exhibiting a low redox potential of -0.699 V vs SHE. acs.org A flow cell using this compound demonstrated a long lifespan of 62 days with a very low capacity fade rate. acs.org Another approach involved introducing quaternary ammonium-based substituents to the phenazine structure, achieving a water solubility of up to 1.3 M and a theoretical volumetric capacity of 70 Ah L⁻¹. mdpi.comresearchgate.net

Amino acid functionalized phenazines have also been explored to create ultra-stable AORFBs that operate at near-neutral pH. nih.gov By pairing 3,3'-(phenazine-1,6-diylbis(azanediyl))dipropionic acid with ferrocyanide, a flow battery with an open-circuit voltage of 1.15 V and an extremely low capacity fade rate of 0.5% per year was achieved. nih.gov

Table 2: Performance of Phenazine-Based Anolytes in Redox Flow Batteries

| Phenazine Derivative | Electrolyte Type | Redox Potential | Key Performance Metric |

|---|---|---|---|

| M1 (with ethylene glycol ether substituents) | Non-aqueous (MeCN) | -1.72 V vs. Ag/AgNO₃ | >95% Coulombic efficiency. rsc.org |

| 2,3-O-DBAP | Aqueous (pH 14) | -0.699 V vs. SHE | 0.0127% capacity fade rate over 62 days. acs.org |

| M1 (with quaternary ammonium (B1175870) substituents) | Aqueous (acidic/neutral) | -0.26 V & 0.05 V (acidic), -0.67 V (neutral) vs. Ag/AgCl | >100 cycles of stable operation. mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Materials Science Applications (e.g., Dye-Sensitized Solar Cells, Functional Polymers)

In materials science, phenazine derivatives are explored for their electronic and optical properties, leading to applications in areas like dye-sensitized solar cells (DSSCs) and the creation of functional polymers. researchgate.netrsc.orgresearchgate.net

While phenothiazine (B1677639) and phenoxazine (B87303) dyes have been more extensively studied as metal-free sensitizers in DSSCs, the core principles apply to related heterocyclic structures like phenazines. researchgate.netnih.gov The goal is to design molecules with strong light absorption, appropriate energy levels for efficient electron injection into a semiconductor (like TiO₂), and good stability. nih.govfrontiersin.org The versatility of the phenazine structure allows for chemical modifications to fine-tune these properties. nih.gov

Furthermore, oxidative polymerization of amino-phenazine derivatives, such as 3-amino-7-dimethylamino-2-methylphenazine hydrochloride, can produce electroactive and thermally stable polymers. researchgate.net The structure and properties of these resulting polymers can be controlled by adjusting reaction conditions like solvent and reagent concentrations. researchgate.net Such polymers have potential applications in electronic components and as anticorrosive coatings. researchgate.net

Biological Control Agents in Agricultural Research

Phenazine compounds produced by various soil bacteria, particularly Pseudomonas species, are well-documented for their role as natural biological control agents in agriculture. nih.govacs.orgnih.gov These compounds exhibit broad-spectrum activity against a range of fungal plant pathogens. nih.govresearchgate.netnih.gov

Phenazine-1-carboxylic acid (PCA) is one of the most studied phenazine antibiotics and has been developed into a commercial biopesticide. nih.gov Research has demonstrated that phenazines are crucial for the ability of bacteria like Pseudomonas chlororaphis 30-84 to suppress fungal diseases such as take-all of wheat, caused by Gaeumannomyces graminis var. tritici. nih.govnih.gov Mutants unable to produce phenazines show a significantly reduced ability to control the disease, confirming the antibiotic's direct role in pathogen suppression. nih.gov

The specific type of phenazine derivative produced can influence the spectrum of pathogens inhibited. nih.gov For example, the conversion of PCA to its hydroxylated derivatives can alter the biological control activity. nih.gov Beyond direct antifungal activity, phenazines also contribute to the fitness and rhizosphere competence of the producing bacteria by playing a role in biofilm formation. nih.gov The production of these compounds can stimulate the release of extracellular DNA, a key component of the biofilm matrix. nih.gov

The promising activity and low environmental toxicity of phenazine natural products make them an attractive alternative to chemical synthesis for agricultural applications. acs.org

Table 3: Examples of Phenazine-Producing Bacteria and their Target Pathogens

| Producing Organism | Phenazine Compound(s) | Target Pathogen | Reference |

|---|---|---|---|

| Pseudomonas fluorescens 2-79 | Phenazine-1-carboxylate | Gaeumannomyces graminis var. tritici | nih.gov |

| Pseudomonas chlororaphis 30-84 | PCA, 2-OH-PCA, 2-OH-PHZ | Fungal pathogens (e.g., G. graminis) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Supramolecular Chemistry and Self-Assembly

The rigid, planar, and aromatic structure of the phenazine core, combined with its potential for multiple hydrogen bonding and π-π stacking interactions, makes it a valuable building block in supramolecular chemistry. sioc-journal.cnacs.org These non-covalent interactions can be programmed into phenazine derivatives to direct their self-assembly into highly ordered, functional supramolecular structures. sioc-journal.cnrsc.org

The self-assembly process can be influenced by various factors, including the nature and position of substituents on the phenazine ring, solvent polarity, and the presence of external stimuli like metal ions or guest molecules. sioc-journal.cnacs.orgru.nl For example, bent-shaped amphiphilic molecules based on a dibenzo[a,c]phenazine (B1222753) unit have been shown to self-assemble into different nanostructures depending on the length of flexible poly(ethylene oxide) chains attached. rsc.org In aqueous solution, these molecules can form spherical aggregates, cylindrical micelles, or even helical fibers. rsc.org

The ability of phenazine derivatives to form ordered assemblies is critical for their application in materials science. For instance, the formation of columnar structures is relevant for creating one-dimensional pathways for energy or charge transport. ru.nl In the solid state, weak interactions such as phenolic OH···Cl hydrogen bonds can dictate the formation of porous structures capable of accommodating guest molecules. acs.org This type of host-guest chemistry, driven by self-assembly, is a cornerstone of developing molecular sensors and smart materials. acs.org The study of these self-assembling systems provides insights into creating complex, functional materials from the bottom up. sioc-journal.cn

Future Directions and Emerging Research Avenues for Phenazine Derivatives

Design and Synthesis of Novel Halogenated Aminophenazine Scaffolds

The design and synthesis of new phenazine (B1670421) derivatives, particularly halogenated aminophenazines, represent a significant and promising area of research. nih.gov The introduction of halogen atoms and amino groups onto the phenazine core can dramatically influence the molecule's electronic properties, reactivity, and biological activity. nih.govnih.gov

Key Research Thrusts:

Structural Modification: Researchers are actively exploring modifications at various positions of the phenazine ring, such as C-2, C-3, C-4, and N-6, to create a diverse library of compounds for biological screening. nih.gov The synthesis of asymmetrically substituted phenazines is a key area of interest, as these modifications can lead to compounds with novel properties. bohrium.com

Synthetic Methodologies: New and efficient synthetic strategies are being developed to facilitate the creation of these complex molecules. nih.govbohrium.com These include multicomponent reactions (MCRs) and metal-catalyzed cross-coupling reactions, which offer advantages in terms of atom economy and the ability to generate a wide range of derivatives from a few starting materials. bohrium.com For instance, the Wohl-Aue reaction and the Beirut reaction have been traditionally used, but modern tools are now being employed to construct the phenazine core. researchgate.net

Inspiration from Nature: The discovery of naturally occurring halogenated phenazines with potent biological activities has inspired the synthesis of new analogs. nih.gov For example, the synthesis of 2-alkylamino-8-chlorophenazines has been described, highlighting the interest in this class of compounds. researchgate.net

Table 1: Examples of Synthetic Approaches for Halogenated Phenazines

| Starting Materials | Reaction Type | Product | Reference |

| 3,5-bis(trifluoromethyl)aniline and 3-nitroanisole | Condensation | 1-methoxy-6,8-bis(trifluoromethyl)phenazine | nih.gov |

| 4-chloro-2,2′-dinitrodiphenylamine | Reductive Cyclization | 2-Chlorophenazine (B179647) | thieme-connect.de |

| 2-chlorophenazine | Nucleophilic Substitution with arylsulfinic acids | 2-chloro-7-phenylsulphonylphenazine | rsc.org |

Elucidation of Undiscovered Mechanistic Pathways

While the biological activities of many phenazine derivatives are well-documented, the precise molecular mechanisms underlying these effects often remain to be fully understood. nih.govbohrium.com Future research will focus on unraveling these complex pathways to enable more targeted drug design and application.

Key Areas of Investigation:

Redox Cycling and ROS Generation: A primary mode of action for many phenazines involves their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). nih.govbohrium.com This can disrupt cellular processes and is a key factor in their antimicrobial and anticancer effects. bohrium.com

DNA Intercalation and Enzyme Inhibition: Some phenazine derivatives can intercalate into DNA, interfering with replication and transcription. bohrium.com Additionally, they have been shown to inhibit various enzymes, including topoisomerases and kinases, which are critical for cell survival and proliferation. nih.gov

Iron Homeostasis: Phenazines can play a role in iron acquisition and metabolism. bohrium.com Some derivatives can chelate iron or facilitate its reduction, making it more bioavailable to microorganisms. nih.gov

Non-classical Mechanisms: Recent studies have uncovered novel mechanisms of action. For example, some halogenated phenazines have been shown to exert their antibacterial effects through membrane disruption and interference with electron flow, rather than the more commonly reported mechanisms. nih.gov

Integration of Multi-Omics Approaches in Phenazine Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for dissecting the complex biological effects of phenazine compounds. mdpi.comlabmanager.com Integrating these different data layers provides a more holistic understanding of how these molecules interact with biological systems. nih.gov

Applications in Phenazine Research:

Target Identification: Multi-omics approaches can help identify the specific molecular targets of phenazine derivatives. labmanager.com By observing changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can pinpoint the pathways and processes that are most affected.

Mechanism of Action Studies: Integrated omics can provide a comprehensive picture of the cellular response to phenazine exposure, revealing the intricate network of interactions that lead to the observed biological effect. researchgate.net This can help to elucidate both primary and secondary mechanisms of action.

Biomarker Discovery: By analyzing the molecular signatures associated with phenazine activity, it may be possible to identify biomarkers that can predict the efficacy of a particular compound or monitor its effects in a given system. researchgate.net

The systematic integration of multi-omics data is expected to accelerate the discovery and development of new phenazine-based therapeutics and biotechnological tools. google.co.jp

Advanced Computational Methodologies for Predictive Modeling

Computational approaches are becoming increasingly integral to the study of phenazine derivatives, enabling the prediction of their properties and accelerating the design of new compounds with desired activities. acs.orgchemrxiv.org

Key Computational Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a target protein. nih.gov It is used to predict the binding affinity and orientation of phenazine derivatives to their putative protein targets, providing insights into their mechanism of action.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and properties of molecules. acs.orgrsc.org In the context of phenazines, DFT can be used to predict redox potentials, which are crucial for their biological activity and application in areas like redox flow batteries. acs.org

Machine Learning (ML): ML models are being trained on large datasets of phenazine derivatives to predict their properties with high accuracy. acs.orgchemrxiv.org These models can accelerate the virtual screening of large compound libraries, identifying promising candidates for further experimental investigation. acs.org

Table 2: Application of Computational Methods in Phenazine Research

| Computational Method | Application | Outcome | Reference |

| Autodock | Molecular Docking | Prediction of binding energy of 2-phenazinamine derivatives against BCR-ABL tyrosine kinase. | nih.gov |

| Density Functional Theory (DFT) | Redox Potential Prediction | Identification of promising phenazine derivatives for redox flow batteries. | acs.orgrsc.org |

| Machine Learning | Redox Potential Prediction | High-accuracy prediction of redox potentials for a large set of phenazine derivatives. | chemrxiv.org |

Exploration of New Non-Clinical Biotechnological Applications

Beyond their well-established therapeutic potential, phenazine derivatives are being explored for a range of non-clinical biotechnological applications, leveraging their unique chemical and physical properties. researchgate.net

Emerging Applications:

Biosensors: The redox-active nature of phenazines makes them attractive candidates for the development of electrochemical biosensors. nih.gov They can be used to detect a variety of analytes by monitoring changes in their electrochemical signals upon interaction.

Environmental Remediation: Phenazines can participate in biogeochemical cycles, such as the reduction of iron oxides. nih.govresearchgate.net This property could be harnessed for environmental remediation strategies, for example, in the cleanup of contaminated soils and water.

Agriculture: Phenazine-1-carboxylic acid is already used as a commercial biopesticide. nih.gov Future research may identify other phenazine derivatives with potent and selective activities against plant pathogens, leading to the development of new, environmentally friendly crop protection agents. acs.org

Redox Flow Batteries: The ability of phenazines to undergo reversible redox reactions makes them promising materials for use as electrolytes in redox flow batteries, a technology for large-scale energy storage. acs.orgrsc.org

The continued exploration of these and other novel applications will undoubtedly expand the utility of the phenazine scaffold in diverse fields of science and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-7-chlorophenazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves halogenation and amination steps. A common approach is the substitution of a halogen atom (e.g., bromine or iodine) in 7-chlorophenazine derivatives with an amino group using ammonia or amines under controlled temperatures (80–120°C). Optimization can be achieved by adjusting solvent polarity (e.g., DMF or THF), reaction time (12–24 hours), and catalyst selection (e.g., CuI for Ullmann-type couplings). Purity is enhanced via recrystallization in ethanol or methanol .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the amine and chlorine positions, HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight verification. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from residual solvents or byproducts; repeated purification and deuterated solvent controls are recommended .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Monitor stability via periodic HPLC analysis. Degradation products (e.g., dechlorinated analogs) can form under humid conditions, necessitating desiccants like silica gel .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the electrochemical properties of this compound?

- Methodological Answer : Conflicting redox behavior (e.g., variable reduction potentials in different solvents) can be addressed using cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) under standardized conditions (e.g., 0.1 M TBAP in DMSO). Control experiments should isolate solvent effects, and DFT calculations (B3LYP/6-311+G**) can model electron transfer pathways to reconcile experimental vs. theoretical data .

Q. What strategies are effective for elucidating the role of this compound in catalytic systems with conflicting activity reports?

- Methodological Answer : Conduct kinetic studies (e.g., UV-Vis monitoring of reaction progress) to differentiate between catalytic and stoichiometric roles. Use isotopic labeling (e.g., ¹⁵N-amine) to track substrate binding. Conflicting activity may stem from trace metal impurities; employ ICP-MS to quantify metals and chelating agents (e.g., EDTA) to suppress interference .

Q. How can computational modeling address discrepancies in the predicted vs. observed bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with high-resolution protein structures (PDB) to identify binding modes. Compare results with in vitro assays (e.g., enzyme inhibition IC₅₀). Discrepancies may arise from solvent-accessible surface area (SASA) mismatches or protonation state variations; adjust force fields (AMBER/CHARMM) to account for pH-dependent amine ionization .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.